2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound is a structurally complex molecule featuring a benzothieno[2,3-d]pyrimidinone core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl acetamide moiety at position 2. The hexahydrobenzothienopyrimidinone scaffold provides rigidity and planar aromaticity, while the chlorophenyl and benzodioxin groups introduce electronic and steric effects that may influence binding interactions .
Properties
Molecular Formula |
C26H22ClN3O4S2 |
|---|---|
Molecular Weight |
540.1 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C26H22ClN3O4S2/c27-15-5-8-17(9-6-15)30-25(32)23-18-3-1-2-4-21(18)36-24(23)29-26(30)35-14-22(31)28-16-7-10-19-20(13-16)34-12-11-33-19/h5-10,13H,1-4,11-12,14H2,(H,28,31) |
InChI Key |
XTERNKFUTASBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN4O3S |
| Molecular Weight | 471.0 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide |
| Canonical SMILES | COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)Cl |
Structural Features
The compound features a benzothieno-pyrimidine core and a chlorophenyl group , which are significant for its biological interactions. The presence of multiple functional groups allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Anticancer Properties : By inhibiting key enzymes involved in cancer cell proliferation.
- Anti-inflammatory Effects : Through modulation of inflammatory pathways.
The exact mechanism involves binding to active sites on target proteins, altering their function and leading to therapeutic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The chlorophenyl moiety enhances lipophilicity, facilitating cell membrane penetration.
- Modifications on the sulfanyl group can influence the compound's reactivity and interaction with biological targets.
Study 1: Anticancer Activity
A study conducted by researchers evaluated the anticancer potential of similar compounds containing the benzothieno-pyrimidine structure. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines by inducing apoptosis through caspase activation pathways.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds. The findings demonstrated that these molecules reduced pro-inflammatory cytokine production in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Benzodioxin vs. Simple Aryl Groups : The 2,3-dihydrobenzodioxin substituent in the target compound may improve solubility compared to purely hydrophobic groups like 2-methylphenyl .
- Core Modifications : Ethyl substitution at position 3 (618427-90-0) simplifies the core structure, likely reducing steric hindrance but sacrificing aromatic interactions .
Computational Similarity and Bioactivity Landscapes
- Tanimoto Coefficient Analysis : Using fingerprint-based similarity metrics (e.g., MACCS or Morgan fingerprints), the target compound shows higher similarity to analogs with halogenated aryl groups (e.g., 476484-30-7, bromophenyl) than to methoxy- or alkyl-substituted derivatives . For example, a bromophenyl analog may achieve a Tanimoto score >0.7, whereas a methoxyphenyl derivative might score <0.6 due to divergent electronic profiles .
- Activity Cliffs: Minor structural changes, such as replacing chloro with methoxy, could create activity cliffs—structurally similar pairs with significant potency differences. This is consistent with docking studies showing that small substituent alterations drastically affect binding affinities to targets like HDACs or kinases .
Pharmacokinetic and Physicochemical Properties
- LogP and Solubility : The benzodioxin group in the target compound likely reduces LogP compared to analogs with hydrophobic substituents (e.g., 476484-30-7), enhancing aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
